molecular formula C11H13N3O6S2 B13555979 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonicacid

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonicacid

Cat. No.: B13555979
M. Wt: 347.4 g/mol
InChI Key: AKCRJNINNIQHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse range of applications. This compound is characterized by the presence of a morpholine ring, a benzodiazole core, and sulfonic acid groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves the reaction of morpholine with benzodiazole derivatives under specific conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, substituted benzodiazoles, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid lies in its combination of the benzodiazole core with morpholine and sulfonic acid groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H13N3O6S2

Molecular Weight

347.4 g/mol

IUPAC Name

6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-sulfonic acid

InChI

InChI=1S/C11H13N3O6S2/c15-21(16,14-3-5-20-6-4-14)8-1-2-9-10(7-8)13-11(12-9)22(17,18)19/h1-2,7H,3-6H2,(H,12,13)(H,17,18,19)

InChI Key

AKCRJNINNIQHKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.